molecular formula C15H21N3O B012181 Quinocide CAS No. 525-61-1

Quinocide

Cat. No.: B012181
CAS No.: 525-61-1
M. Wt: 259.35 g/mol
InChI Key: NBAFIBBHADOTMU-UHFFFAOYSA-N
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Description

Quinocide, a structural analog of the antimalarial drug primaquine, is a vital compound in parasitology and infectious disease research. Its primary research value lies in its potent activity against the latent hypnozoite stages of Plasmodium vivax and Plasmodium ovale malaria parasites, which are responsible for disease relapse. Researchers utilize this compound to investigate the mechanisms of 8-aminoquinoline action, particularly the generation of cytotoxic oxidative stress within the parasite's mitochondrion, leading to the disruption of the electron transport chain and energy metabolism. Furthermore, it serves as a critical tool for studying the development of antimalarial drug resistance and for evaluating the efficacy of novel radical curative agents in pre-clinical models. As a key comparator in pharmacological studies, this compound helps scientists dissect structure-activity relationships and optimize next-generation therapeutics aimed at achieving complete malaria eradication.

Properties

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAFIBBHADOTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045706
Record name Quinocide
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Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-61-1
Record name Quinocide
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Record name Quinocide [INN]
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Record name Quinocide
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Record name Quinocide
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Record name QUINOCIDE
Source FDA Global Substance Registration System (GSRS)
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Mechanism of Action

Target of Action

Quinocide, an isomer of the anti-malarial drug primaquine, primarily targets the sodium channels in Purkinje fibers. These fibers are specialized heart muscle cells that play a crucial role in coordinating the contractions of the heart chambers.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alteration of the electrical activity of the heart. By blocking sodium and potassium currents, it prolongs the action potential of heart muscle cells, thereby affecting the rhythm and rate of heart contractions.

Biological Activity

Quinocide, an 8-aminoquinoline derivative, has garnered attention for its biological activity, particularly in the treatment and prophylaxis of malaria caused by Plasmodium vivax. This article explores the compound’s mechanisms of action, efficacy, toxicity, and relevant case studies.

This compound is a constitutional isomer of primaquine, differing in the position of a methyl group on its aliphatic side-chain. Specifically, this compound is methyl-substituted at position 4’, while primaquine is methyl-substituted at position 1’. This structural difference influences their metabolic pathways and biological activities. This compound has been shown to interfere with the electron transport system in the mitochondria of malaria parasites, impairing their energy metabolism and leading to cell death .

Efficacy Against Malaria

This compound exhibits strong antimalarial properties, particularly against the gametocytes of Plasmodium falciparum and the exoerythrocytic forms of P. vivax. Its effectiveness is comparable to that of primaquine, making it a valuable option in malaria treatment regimens. A study highlighted that this compound could enhance the therapeutic effects when used in combination with primaquine, although careful consideration is needed regarding its toxicity .

Comparative Efficacy Table

CompoundActivity Against P. vivaxActivity Against P. falciparumToxicity Profile
This compoundHighModerateHigher than primaquine
PrimaquineVery HighHighModerate

Toxicity and Safety Profile

While this compound shows promise as an antimalarial agent, its toxicity profile raises concerns. Studies indicate that mixtures of this compound with primaquine significantly increase toxicity levels. For instance, a combination of 6.0% this compound with primaquine was found to be twice as toxic as a 0.5% mixture . The primary toxic effects include hemolysis and suppression of myeloid elements in bone marrow, which necessitates careful monitoring during treatment.

Case Studies

Several clinical studies have assessed the efficacy and safety of this compound:

  • Study on Mass Drug Administration (MDA) :
    • Location : Various regions including China and Taiwan.
    • Findings : MDA using this compound significantly reduced malaria incidence rates to near zero in targeted populations over extended periods. However, some studies reported challenges in completely interrupting transmission due to residual cases .
  • Clinical Trials :
    • Study Design : Randomized controlled trials comparing this compound with other antimalarials.
    • Results : this compound demonstrated comparable efficacy to primaquine but with increased adverse effects in certain populations .
  • Safety Monitoring :
    • Observations : Patients receiving this compound reported higher rates of gastrointestinal disturbances and hematological abnormalities compared to those treated with standard primaquine regimens .

Scientific Research Applications

Antimalarial Properties

Efficacy Against Malaria:
Quinocide exhibits potent antimalarial properties, particularly against the liver stages of P. vivax, which are responsible for relapses. Studies indicate that a short course (10-14 days) of this compound is as effective as longer treatments with other established antimalarials like acriquine combined with plasmocide . The drug's ability to target both the hypnozoites and blood stages of malaria makes it a valuable option for radical cure strategies.

Clinical Trials and Studies:

  • Short-term Treatment: A study involving 70 patients treated with this compound as monotherapy showed promising results, with a significant reduction in relapse rates compared to traditional therapies .
  • Combination Therapies: Research has explored the co-administration of this compound with other antimalarials such as proguanil and haloquine. These combinations have been shown to enhance therapeutic outcomes while minimizing side effects .

Safety Profile

Tolerance and Side Effects:
this compound has been reported to have a favorable safety profile. Side effects are infrequent and generally mild, not requiring discontinuation of therapy . This tolerance is crucial for maintaining patient compliance in malaria treatment protocols.

Case Study 1: Efficacy in Prophylaxis

A large-scale study demonstrated that this compound administered as a prophylactic measure prior to potential exposure to malaria was effective in reducing incidence rates among at-risk populations. The study highlighted the importance of timely administration and proper dosing regimens .

Case Study 2: Latent Malaria Treatment

In a clinical setting focused on latent malaria cases, this compound was used successfully in combination with other agents to target dormant liver stages. This approach not only reduced relapse rates but also provided insights into optimizing treatment protocols for chronic malaria cases .

Comparative Analysis of this compound with Other Antimalarials

FeatureThis compoundPrimaquineTafenoquine
Year Introduced 195219262018
Target Stages Liver & Blood StagesLiver & Blood StagesLiver & Blood Stages
Efficacy Duration Short-term (10-14 days)VariesLong-term
Side Effects Mild, transientHemolytic toxicity riskSimilar to primaquine
G6PD Consideration Not specifiedYesYes

Implications for Future Research

The ongoing research into this compound suggests its potential not only as a standalone treatment but also as part of combination therapies aimed at enhancing efficacy while mitigating risks associated with hemolytic toxicity seen in other 8-aminoquinolines like primaquine. The need for further studies focusing on long-term safety and efficacy profiles remains critical.

Preparation Methods

Michael Condensation Reaction

The synthesis begins with a Michael condensation between nitroethane (compound 1) and methyl acrylate (compound 2) under triethylamine catalysis. Conducted at 30–40°C, this step forms 4-nitro-methyl valerate (compound 3) with near-quantitative yield. Triethylamine facilitates deprotonation of nitroethane, enhancing nucleophilicity for conjugate addition to methyl acrylate.

Reaction Conditions

  • Temperature: 30–40°C

  • Catalyst: Triethylamine (10 mol%)

  • Solvent: Ethyl acetate

  • Yield: >95%

Piptonychia Ester Hydrolysis

Compound 3 undergoes acidic hydrolysis using 6 M hydrochloric acid under reflux to yield 4-nitro-valeric acid (compound 4). The reaction proceeds via nucleophilic acyl substitution, with the ester group replaced by a hydroxyl group. Post-reaction neutralization with sodium bicarbonate ensures isolation of the carboxylic acid.

Optimization Insight

  • Hydrochloric acid concentration below 6 M results in incomplete hydrolysis.

  • Ethyl acetate extraction minimizes product loss (68% yield).

Acyl Chlorination

4-Nitro-valeric acid (compound 4) is treated with thionyl chloride (SOCl₂) in anhydrous ethyl acetate to form 4-nitro-valeryl chloride (compound 5). This exothermic reaction requires controlled addition to prevent thermal degradation. The resulting acyl chloride is highly reactive, enabling direct use in subsequent amidation.

Critical Parameters

  • Solvent: Anhydrous ethyl acetate (prevents hydrolysis of SOCl₂)

  • Reaction Time: 4 hours (reflux)

  • Purity: >98% (by ¹H NMR)

Amidation with 6-Methoxy-8-Aminoquinoline

Compound 5 reacts with 6-methoxy-8-aminoquinoline (compound 6) in chloroform at −10°C to form 8-(4-nitro-valeryl)amino-6-methoxy-quinoline (compound 7). The low temperature suppresses side reactions, while chloroform’s low polarity favors nucleophilic attack by the amine.

Mechanistic Detail

  • The acyl chloride’s electrophilic carbonyl carbon is attacked by the primary amine of compound 6.

  • Triethylamine (added catalytically) scavenges HCl, shifting equilibrium toward product formation.

Carbonyl Reduction

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the ketone group of compound 7 to a secondary alcohol, yielding 8-(4-nitro-amyl)amino-6-methoxy-quinoline (compound 8). Iodine is added to generate BH₃ in situ, enhancing reducing power.

Yield Enhancement

  • Slow addition of NaBH₄ prevents over-reduction of the nitro group.

  • Post-reaction quenching with ammonium chloride ensures safe workup.

Nitro Reduction to Amine

Catalytic hydrogenation using 10% Pd/C under H₂ atmosphere reduces the nitro group of compound 8 to a primary amine (compound 9). Methanol serves as both solvent and proton donor, with palladium facilitating H₂ dissociation.

Safety Note

  • Strict temperature control (25°C) prevents undesired quinoline ring hydrogenation.

Hydrochloride Salt Formation

Compound 9 is treated with concentrated HCl in ethanol to form this compound hydrochloride (compound 10). Ethyl acetate precipitates the product, which is isolated via filtration and washing.

Characterization Data

  • ¹H NMR (CDCl₃): δ 4.63–4.67 (m, 1H), 3.70 (s, 3H), 2.30–2.42 (m, 2H), 1.56–1.58 (m, 3H).

  • Purity: >99% (HPLC).

Comparative Analysis of Alternative Methods

Skraup Synthesis Adaptations

While classical Skraup synthesis (aniline + glycerol → quinoline) is unsuitable for this compound, modifications involving nitroethane as a nitro-group precursor have been explored. However, poor regioselectivity in the cyclization step limits yields to <40%.

Organocatalytic Strategies

The enantioselective synthesis of quinine via organocatalysis (PMC9729207) highlights potential avenues for this compound optimization. Key steps include:

  • Diphenylprolinol silyl ether-mediated Michael addition for stereocontrol.

  • Domino aza-Henry/hemiaminalization reactions to construct piperidine intermediates.

Table 1: Comparison of Synthetic Approaches

ParameterPatent MethodOrganocatalytic
Steps75 (pot-economical)
Overall Yield94%14%
StereoselectivityNot applicable98% ee
ScalabilityIndustrialLaboratory-scale

Industrial Scalability and Cost Considerations

The patented method’s use of low-cost reagents (nitroethane: $25/kg; methyl acrylate: $15/kg) and high yields (>94%) make it economically viable for bulk production. Key cost drivers include:

  • Palladium Catalyst Recovery : 10% Pd/C is reused up to 5 times without activity loss.

  • Solvent Recycling : Ethyl acetate and chloroform are distilled and reused, reducing waste.

Q & A

Q. Why is quinocide a critical focus in antimalarial drug quality control?

this compound, a positional isomer of primaquine, is a highly toxic contaminant in primaquine tablets. Its presence increases the overall toxicity of antimalarial formulations, posing significant health risks. Pharmacopeias initially allowed up to 6% contamination but later reduced this to 1.5% due to safety concerns . Researchers must ensure accurate quantification to comply with regulatory standards and mitigate adverse effects in patients.

Q. What analytical methods are validated for detecting this compound in primaquine formulations?

Common techniques include:

  • HPLC and GC-MS : Effective for separating this compound from primaquine using specialized columns (e.g., Discovery® HS-F5) .
  • Capillary Zone Electrophoresis (CZE) : Utilizes additives like 18-crown-6 ether or β-cyclodextrin to achieve resolution (Rs ≥ 2) within 5 minutes .
  • Supercritical Fluid Chromatography (SFC) : Resolves enantiomers and separates this compound in a single run, critical for producing monoenantiomeric primaquine .

Advanced Research Questions

Q. How do salt forms (monophosphate vs. diphosphate) impact this compound quantification, and how can researchers address this?

this compound monophosphate (72.58% this compound) and diphosphate (56.96% this compound) differ in molecular weight and crystal water content, leading to underestimation by ~35% if monophosphate is erroneously used as a standard. Methodological solutions include:

  • Salt conversion : Transform monophosphate to diphosphate or free base for accurate calibration .
  • Validation protocols : Cross-check standards via NMR or MS to confirm salt identity and purity .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Discrepancies arise from variable contamination levels (1.5%–6%), isomer ratios, and metabolic pathways. Researchers should:

  • Standardize contamination models : Use pharmacopeial-grade primaquine with defined this compound levels .
  • Employ metabolomics : Track this compound-derived metabolites in animal models to correlate toxicity with pharmacokinetics .

Q. How can analytical integrity be ensured in this compound detection amid historical misuse of standards?

Fraudulent practices, such as using outdated monophosphate standards (e.g., 35-year-old samples), necessitate:

  • Third-party verification : Collaborate with independent labs to validate standards .
  • Transparent reporting : Disclose salt forms, synthesis dates, and storage conditions in publications .

Q. What advanced separation techniques improve resolution of this compound from primaquine in complex matrices?

  • Chiral SFC : Achieves baseline separation of primaquine enantiomers and this compound using cellulose-based columns .
  • Dual-column HPLC : Combines pentafluorophenyl and F5 columns to enhance selectivity for positional isomers .

Methodological Design Questions

Q. How should researchers design studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Model selection : Use murine malaria models to simulate human metabolic pathways while controlling for primaquine/quinocide ratios .
  • Multi-method validation : Pair HPLC-MS with CZE to cross-validate contamination levels in plasma samples .

Q. What steps mitigate errors in this compound quantification caused by crystal water variability?

Crystal water in diphosphate salts affects molar calculations. Solutions include:

  • Karl Fischer titration : Quantify water content before standard preparation .
  • Thermogravimetric analysis (TGA) : Validate salt stability under storage conditions .

Data Interpretation Challenges

Q. How can researchers reconcile conflicting reports on this compound’s toxicity thresholds?

Disagreements stem from differing analytical methodologies and contamination sources. Mitigation strategies:

  • Meta-analysis : Pool data from studies using validated MS-based methods .
  • Dose-response modeling : Establish LC50 values using standardized this compound/primaquine ratios .

Q. What ethical considerations arise when publishing this compound-related data with commercial implications?

Pharmaceutical industry pressures historically suppressed contamination disclosures. Researchers must:

  • Adopt open-access platforms : Publish in independent journals to avoid editorial bias .
  • Disclose conflicts of interest : Declare funding sources and affiliations in manuscripts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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